molecular formula C5H12NO4PS B1435934 Omethoate D6 (O-dimethyl D6) CAS No. 1219804-92-8

Omethoate D6 (O-dimethyl D6)

Cat. No. B1435934
CAS RN: 1219804-92-8
M. Wt: 219.23 g/mol
InChI Key: PZXOQEXFMJCDPG-XERRXZQWSA-N
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Description

Omethoate D6 (O-dimethyl D6) is a stable isotope labelled compound . It is a variant of Omethoate, a systemic organophosphorous insecticide and acaricide . It is used to control insects and mites in horticulture and agriculture, as well as in the home garden .


Molecular Structure Analysis

The molecular formula of Omethoate D6 (O-dimethyl D6) is C5H6D6NO4PS . The average mass is 219.229 Da . For Omethoate, the molecular formula is C5H12NO4PS and the average mass is 213.192 Da .

Scientific Research Applications

Hyperspectral Imaging for Agricultural Analysis

Omethoate D6: has been utilized in studies involving Near-Infrared (NIR) Hyperspectral Imaging Technology . This advanced imaging technique, combined with multivariate methods, has been applied to identify wheat kernels with different concentrations of omethoate on their surface . The ability to detect and quantify pesticide residues on food crops is crucial for ensuring food safety and public health.

Colorimetric Sensing for Pesticide Detection

Researchers have developed a smartphone colorimetric sensor based on Pt@Au nanozyme for the visual and quantitative detection of omethoate in fruits and vegetables . This innovative approach leverages the catalytic properties of nanozymes, offering a portable and user-friendly method for monitoring pesticide levels, which is essential for consumer safety and regulatory compliance.

Surface-Enhanced Raman Spectroscopy (SERS) for Rapid Detection

Surface-Enhanced Raman Spectroscopy (SERS): , using silver colloid substrate, has been employed for the rapid detection of omethoate in standard solutions and peach extracts . SERS is a powerful analytical tool that provides high sensitivity and specificity, making it an excellent choice for detecting trace amounts of pesticides in food products.

Mechanism of Action

Omethoate, the parent compound of Omethoate D6 (O-dimethyl D6), works by inhibiting the enzyme acetylcholinesterase . This inhibition over-stimulates parts of the nervous system that rely on acetylcholine to transmit nerve impulses .

properties

IUPAC Name

2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omethoate D6 (O-dimethyl D6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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